molecular formula C41H57NO4 B390294 [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate

[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate

Cat. No.: B390294
M. Wt: 627.9g/mol
InChI Key: DHAOPUYHSLMHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate is a complex organic compound with a molecular formula of C41H57NO4 and a molecular weight of 627.89558 . This compound is characterized by its unique structure, which includes a pyridyl group and a laurate ester, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate typically involves esterification reactions. The synthetic route generally includes the reaction of 4-(dodecanoyloxy)benzoic acid with 2-(4-hydroxyphenyl)pyridine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of esterification reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing active components that interact with cellular targets. The pyridyl group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar compounds to [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate include:

    4-{6-[4-(Hexadecanoyloxy)phenyl]-2-pyridyl}phenyl laurate: This compound has a longer alkyl chain, which may affect its solubility and biological activity.

    4-{6-[4-(Octanoyloxy)phenyl]-2-pyridyl}phenyl laurate: With a shorter alkyl chain, this compound may have different physical and chemical properties.

    4-{6-[4-(Dodecanoyloxy)phenyl]-2-pyridyl}phenyl acetate: The acetate ester may have different reactivity compared to the laurate ester.

The uniqueness of this compound lies in its specific ester and pyridyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C41H57NO4

Molecular Weight

627.9g/mol

IUPAC Name

[4-[6-(4-dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate

InChI

InChI=1S/C41H57NO4/c1-3-5-7-9-11-13-15-17-19-24-40(43)45-36-30-26-34(27-31-36)38-22-21-23-39(42-38)35-28-32-37(33-29-35)46-41(44)25-20-18-16-14-12-10-8-6-4-2/h21-23,26-33H,3-20,24-25H2,1-2H3

InChI Key

DHAOPUYHSLMHMH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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